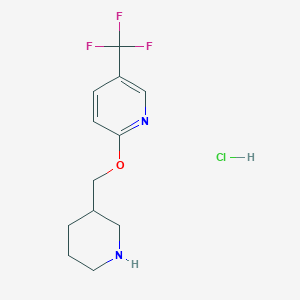
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride
Descripción general
Descripción
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF3N2O and its molecular weight is 296.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride, with the CAS number 1220028-64-7, is a compound that has garnered interest for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClF₃N₂O
- Molecular Weight : 296.716 g/mol
- CAS Number : 1220028-64-7
The compound features a piperidine ring attached to a trifluoromethyl pyridine structure, which contributes to its unique chemical properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available piperidine derivatives and trifluoromethyl pyridine.
- Reaction Conditions : The reaction is generally conducted under controlled temperatures and in the presence of suitable solvents (e.g., DMF or DMSO) to facilitate the formation of the desired product.
- Purification : The final product is purified through crystallization or chromatography to yield high-purity hydrochloride salt.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Receptor Interaction : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity and Research Findings
Research on this compound has indicated several areas of biological activity:
- Neuroprotective Effects : Studies have shown that compounds with similar structures exhibit neuroprotective properties, potentially through the inhibition of oxidative stress and modulation of neurotransmitter levels.
- Antidepressant Activity : Some derivatives have been linked to antidepressant effects in animal models, suggesting that this compound may influence mood-regulating pathways.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Neurodegenerative Models : In rodent models of neurodegeneration, administration of similar piperidine derivatives resulted in reduced neuronal death and improved cognitive function.
- Behavioral Studies : Behavioral assays have demonstrated that compounds structurally related to 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine can significantly reduce depressive-like behaviors in stressed animals.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-3-4-11(17-7-10)18-8-9-2-1-5-16-6-9;/h3-4,7,9,16H,1-2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGCLZKJSULJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















